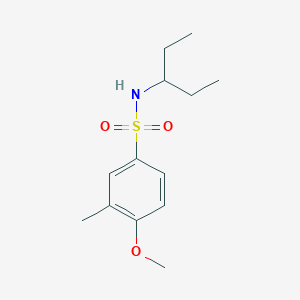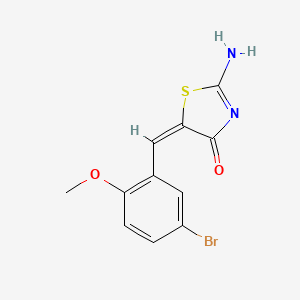![molecular formula C16H13ClN4OS2 B6033317 N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6033317.png)
N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family of organic compounds and has been shown to have interesting properties that make it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea involves the inhibition of specific enzymes that are involved in the regulation of cell growth and division. This inhibition leads to a decrease in the proliferation of cancer cells and may have potential applications in the treatment of certain types of cancer.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea is its ability to selectively inhibit specific enzymes that are involved in the regulation of cell growth and division. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research involving N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea. One area of research involves the development of more selective inhibitors of specific enzymes that are involved in the regulation of cell growth and division. Additionally, there is potential for the development of novel therapeutic agents based on the properties of this compound. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea involves the reaction of 4-chlorophenyl isocyanate with 5-[(phenylthio)methyl]-1,3,4-thiadiazole-2-thiol in the presence of a base. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. For example, it has been shown to be a potent inhibitor of certain enzymes that are involved in the regulation of cell growth and division.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS2/c17-11-6-8-12(9-7-11)18-15(22)19-16-21-20-14(24-16)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUXZOJHRBZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6033258.png)

![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)



![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033295.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6033310.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-(2-methylbenzyl)methanamine](/img/structure/B6033311.png)
![6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6033321.png)